4-[(Thiophen-2-yl)methyl]glutamic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
400625-57-2 |
|---|---|
Molecular Formula |
C10H13NO4S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
2-amino-4-(thiophen-2-ylmethyl)pentanedioic acid |
InChI |
InChI=1S/C10H13NO4S/c11-8(10(14)15)5-6(9(12)13)4-7-2-1-3-16-7/h1-3,6,8H,4-5,11H2,(H,12,13)(H,14,15) |
InChI Key |
QPCTVZJQDKALPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Thiophen 2 Yl Methyl Glutamic Acid
Retrosynthetic Analysis and Strategic Planning for 4-[(Thiophen-2-yl)methyl]glutamic acid Synthesis
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the primary disconnection points are the C-C bond at the 4-position of the glutamic acid backbone and the C-N and C-O bonds of the amino acid itself.
A plausible retrosynthetic strategy involves disconnecting the thiophenemethyl group at the C4 position. This leads to a key intermediate, a glutamic acid derivative suitable for alkylation, and an electrophilic thiophene (B33073) species.
Key Disconnections and Synthons:
Disconnection 1 (C4-Alkyl bond): This is the most logical disconnection, breaking the bond between the glutamic acid C4 and the thiophene methyl group. This leads to a glutamic acid enolate or equivalent synthon and a (thiophen-2-yl)methyl halide synthon.
Disconnection 2 (Amino Acid Core): Further disconnection of the glutamic acid core can lead back to simpler precursors like pyroglutamic acid or glycine (B1666218) derivatives.
Strategic Planning:
The synthesis plan must address the stereochemistry at both the C2 (α-carbon) and C4 positions. A common and effective strategy is to start with a chiral precursor that already contains the correct stereochemistry at the C2 position. L-pyroglutamic acid, a cyclic derivative of L-glutamic acid, is an excellent and readily available starting material for this purpose. google.com The cyclic structure of pyroglutamate (B8496135) restricts conformational flexibility and allows for stereocontrolled functionalization at the C4 position.
An alternative strategy involves the asymmetric alkylation of a glycine-derived Schiff base, where a chiral phase-transfer catalyst can induce stereoselectivity at the α-carbon during the formation of the amino acid backbone. organic-chemistry.org
Development of Novel Synthetic Pathways for this compound and its Precursors
Given the lack of a directly reported synthesis for this compound, pathways can be proposed based on established methodologies for analogous 4-substituted glutamic acids.
A prominent approach involves the alkylation of a protected L-pyroglutamate derivative. The synthesis would proceed as follows:
Protection: The carboxylic acid and amine of L-pyroglutamic acid are protected. For example, the acid can be converted to a methyl or ethyl ester, and the amine can be protected with a Boc or Cbz group.
Enolate Formation: A strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), is used to deprotonate the C4 position, forming a stereodefined enolate. nih.gov
Alkylation: The enolate is then reacted with an electrophile, in this case, 2-(halomethyl)thiophene (e.g., 2-(bromomethyl)thiophene (B1339593) or 2-(chloromethyl)thiophene). This step introduces the (thiophen-2-yl)methyl group at the C4 position. The stereoselectivity of this step is crucial and is often directed by the existing stereocenter at C2.
Deprotection and Ring Opening: The lactam ring of the pyroglutamate is hydrolyzed under acidic or basic conditions, followed by the removal of the protecting groups to yield the final product, this compound.
Another potential route could utilize a Michael addition reaction, where a nucleophilic thiophene-containing species adds to a suitable glutamic acid precursor derivative.
Achieving the desired stereochemistry is paramount. Several advanced methods can be employed:
Chiral Pool Synthesis: This is the most direct approach, starting from enantiomerically pure L-pyroglutamic acid, as described above. The inherent chirality of the starting material guides the stereochemical outcome of the alkylation step. google.comnih.gov
Asymmetric Catalysis: A powerful alternative involves the use of chiral catalysts. For instance, the silver-catalyzed tandem conjugate addition–elimination reaction of glycine-derived aldimino esters with appropriate electrophiles can provide chiral glutamic acid derivatives with high enantioselectivity. acs.orgacs.org Another method is the phase-transfer-catalyzed asymmetric alkylation of a glycinate (B8599266) Schiff base using a chiral quaternary ammonium (B1175870) salt, which can control the stereochemistry during the alkylation step. organic-chemistry.org
Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective method for synthesizing amino acids. While specific enzymes for this target are not documented, the potential for using transaminases or other enzymes for stereoselective synthesis exists.
The table below summarizes potential stereoselective strategies:
| Synthetic Strategy | Chiral Source | Key Reaction | Advantages | Potential Challenges |
| Chiral Pool Synthesis | L-Pyroglutamic Acid | Diastereoselective alkylation of a protected pyroglutamate enolate. nih.gov | Readily available chiral starting material; predictable stereochemical outcome. | Requires multiple protection/deprotection steps. |
| Asymmetric Catalysis | Chiral Phase-Transfer Catalyst | Asymmetric alkylation of a glycine Schiff base. organic-chemistry.org | High enantioselectivity can be achieved; builds complexity from simple precursors. | Catalyst synthesis and optimization can be complex. |
| Asymmetric Catalysis | Chiral Silver/Ligand Complex | Silver-catalyzed conjugate addition-elimination. acs.orgacs.org | High enantioselectivity (up to 99% ee reported for similar compounds). acs.org | Substrate scope for thiophene derivatives needs to be established. |
The key synthetic step in the most plausible route is the alkylation of the pyroglutamate enolate. Mechanistically, the process involves:
Deprotonation: A strong, sterically hindered base like LiHMDS removes the proton from the C4 position of the protected pyroglutamate. This is the more acidic α-proton to the ester carbonyl.
Enolate Formation: A lithium enolate is formed. The stereochemistry of this enolate is critical for the outcome of the alkylation. It is believed to adopt a chair-like conformation to minimize steric strain, which in turn dictates the facial selectivity of the subsequent alkylation. nih.gov
SN2 Alkylation: The enolate, acting as a nucleophile, attacks the electrophilic carbon of 2-(halomethyl)thiophene in a classic SN2 reaction. The electrophile approaches from the less sterically hindered face of the enolate, leading to a high degree of diastereoselectivity.
For asymmetric approaches using chiral phase-transfer catalysts, the mechanism involves the formation of a tight ion pair between the chiral ammonium salt and the enolate of the glycine Schiff base. This chiral ion pair then reacts with the electrophile, and the steric and electronic properties of the catalyst direct the electrophile to one face of the nucleophile, resulting in an enantiomeric excess of one stereoisomer.
Chemical Derivatization Strategies and Analogue Synthesis from the this compound Scaffold
The this compound scaffold provides multiple points for chemical modification, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies. nih.gov
The glutamic acid portion of the molecule has three primary sites for derivatization:
N-Terminal Modification: The primary amine can be readily modified. Common reactions include acylation to form amides (e.g., N-acetylation), sulfonylation to form sulfonamides nih.gov, and reductive amination to introduce N-alkyl groups. The use of reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be used for protection or to introduce a fluorescent tag. acs.org
C-Terminal Modification: The two carboxylic acid groups (α- and γ-carboxyls) can be converted into esters, amides, or reduced to alcohols. Esterification can be achieved using methods like Fischer esterification (e.g., with methanol (B129727) and an acid catalyst) or by reaction with alkyl halides under basic conditions. google.commdpi.com Amide formation can be accomplished by activating the carboxylic acid (e.g., with a coupling reagent like HATU or by converting to an acid chloride) followed by reaction with an amine. nih.gov
α-Carbon Modification: While synthetically more challenging, modifications at the α-carbon could be envisioned, though this would likely require a complete re-synthesis starting from a different α-amino acid precursor.
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. nih.gov
Electrophilic Aromatic Substitution: The thiophene ring can be halogenated (brominated, chlorinated), nitrated, or acylated (Friedel-Crafts acylation). youtube.com These reactions typically occur at the C5 position (adjacent to the sulfur and ortho to the methyl linker) due to the activating effect of the sulfur atom and the directing effect of the alkyl group.
Metal-Catalyzed Cross-Coupling: If a halogen is introduced onto the thiophene ring, it can serve as a handle for further functionalization via cross-coupling reactions like Suzuki, Stille, or Heck couplings to introduce new aryl, heteroaryl, or vinyl groups.
Linker Modification: The methylene (B1212753) linker between the glutamic acid and thiophene moieties is generally robust. Modifications here would likely require a total synthesis approach, starting with a different linker precursor.
The table below outlines potential derivatization strategies:
| Site of Modification | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| N-Terminus | Acylation | Acyl chloride or anhydride, base | Amide |
| N-Terminus | Sulfonylation | Sulfonyl chloride, base nih.gov | Sulfonamide |
| C-Terminus (α or γ) | Esterification | Alcohol, acid catalyst (e.g., H2SO4) google.com | Ester |
| C-Terminus (α or γ) | Amidation | Amine, coupling agent (e.g., HATU, DCC) | Amide |
| Thiophene Ring (C5) | Bromination | N-Bromosuccinimide (NBS) | Bromo-thiophene |
| Thiophene Ring (C5) | Nitration | HNO3 / Acetic Anhydride youtube.com | Nitro-thiophene |
| Thiophene Ring (C5) | Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl3) youtube.com | Ketone |
These synthetic and derivatization strategies provide a comprehensive framework for accessing this compound and its analogs, enabling further investigation into their chemical and biological properties.
Isosteric Replacements within the Molecular Structure
Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, aimed at modifying the physicochemical properties of a molecule to enhance its activity, selectivity, metabolic stability, or pharmacokinetic profile. drughunter.com For this compound, several isosteric replacements can be considered for its key structural components: the glutamic acid core and the thiophene ring.
The carboxylic acid groups of the glutamic acid moiety are prime candidates for isosteric replacement to modulate acidity and polarity. Common bioisosteres for carboxylic acids include tetrazoles, which offer a similar acidic pKa and spatial arrangement of hydrogen bond acceptors. drughunter.com Other replacements could involve sulfonamides or acyl sulfonamides, which can mimic the hydrogen-bonding properties of carboxylic acids while offering different electronic and lipophilic characteristics. drughunter.com
The amide bond within the peptide backbone, if this amino acid were incorporated into a peptide, is another site for modification. Isosteric replacements for amides, such as 1,2,4-triazoles or oxadiazoles, can enhance metabolic stability by being resistant to enzymatic cleavage. drughunter.com
The thiophene ring itself can be replaced by other aromatic or heteroaromatic systems to explore different binding interactions. A classic isostere for thiophene is a benzene (B151609) ring, leading to the corresponding 4-(phenylmethyl)glutamic acid. Other five-membered heterocyclic rings like furan, pyrrole, or thiazole (B1198619) could also serve as effective replacements. More recently, non-aromatic, rigid scaffolds such as bicyclo[1.1.1]pentane have been utilized as bioisosteres for para-substituted benzene rings, offering a way to improve properties like solubility by increasing the fraction of sp³-hybridized carbons. tcichemicals.com
Table 1: Potential Isosteric Replacements for Key Moieties in this compound
| Original Moiety | Isosteric Replacement | Rationale for Replacement |
|---|---|---|
| Carboxylic Acid | Tetrazole | Mimics acidity and hydrogen bonding pattern of the carboxyl group. drughunter.com |
| Carboxylic Acid | Sulfonamide / Acyl Sulfonamide | Offers different pKa and lipophilicity while maintaining hydrogen bonding capabilities. drughunter.com |
| Thiophene Ring | Benzene Ring | Classical isostere, alters electronic properties while maintaining aromaticity. |
| Thiophene Ring | Furan, Pyrrole, Thiazole | Modulates heteroatom interactions and electronic distribution. |
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving process efficiency. unibo.it While a specific "green" synthesis for this compound has not been published, general strategies from amino acid and heterocyclic chemistry can be applied.
A key focus of green chemistry is the use of environmentally benign solvents and the reduction of waste. Traditional organic syntheses often rely on volatile and hazardous solvents. The development of synthetic routes in water, supercritical fluids, or biodegradable solvents would represent a significant green advancement. Furthermore, process intensification through methods like microwave-assisted synthesis can lead to shorter reaction times, reduced energy consumption, and often, higher yields. researchgate.net For instance, microwave irradiation has been successfully used in the synthesis of various thiophene derivatives, suggesting its potential applicability here. researchgate.net
Biocatalysis, using enzymes to perform specific chemical transformations, is another pillar of green chemistry. The use of transaminases or other enzymes could offer a highly selective and efficient method for the synthesis of the glutamic acid core or for the introduction of the amine group, operating under mild, aqueous conditions.
The principles of atom economy, which advocate for maximizing the incorporation of starting materials into the final product, would also guide the choice of synthetic route. Catalytic reactions, including catalytic C-H activation for the functionalization of the thiophene ring or the glutamic acid backbone, could reduce the number of synthetic steps and the generation of stoichiometric byproducts.
In the context of peptide synthesis where this amino acid might be used, solid-phase peptide synthesis (SPPS) is a dominant methodology. Greener approaches to SPPS are being actively developed, focusing on the replacement of hazardous solvents like dimethylformamide (DMF) and the use of more sustainable coupling reagents and purification techniques. unibo.it
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(Bromomethyl)thiophene |
| 2-(Iodomethyl)thiophene |
| 4-(Phenylmethyl)glutamic acid |
| Dimethylformamide (DMF) |
| Furan |
| Pyrrole |
| Thiazole |
| Tetrazole |
| Sulfonamide |
| Acyl sulfonamide |
| 1,2,4-Triazole |
| Oxadiazole |
| Bicyclo[1.1.1]pentane |
Advanced Structural and Conformational Analysis of 4 Thiophen 2 Yl Methyl Glutamic Acid
Spectroscopic Techniques for Elucidating Complex Structural Features and Dynamics
Spectroscopic methods are indispensable for the detailed structural and dynamic characterization of molecules like 4-[(Thiophen-2-yl)methyl]glutamic acid.
High-Resolution NMR Spectroscopy for Conformational and Stereochemical Insights
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for determining the three-dimensional structure and conformational preferences of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide detailed information.
¹H and ¹³C NMR: These experiments would confirm the basic chemical structure by identifying the chemical shifts and coupling constants of all proton and carbon atoms. For instance, the protons on the thiophene (B33073) ring would have characteristic shifts in the aromatic region, while the protons of the glutamic acid backbone would appear in the aliphatic region.
COSY (Correlation Spectroscopy): This technique would establish proton-proton coupling networks, helping to assign protons within the glutamic acid and thiophene methyl moieties.
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These experiments would correlate proton and carbon signals, confirming the carbon backbone and the attachment of the (thiophen-2-yl)methyl group to the glutamate (B1630785) structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for conformational analysis. It detects through-space interactions between protons that are close to each other, providing insights into the preferred spatial arrangement (conformation) of the thiophene ring relative to the glutamic acid backbone.
A hypothetical data table for expected ¹H NMR chemical shifts is presented below.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Thiophene H3 | 6.90-7.00 | dd |
| Thiophene H4 | 6.80-6.90 | t |
| Thiophene H5 | 7.10-7.20 | dd |
| Methylene (B1212753) (-CH₂-) | 2.90-3.10 | d |
| Glutamate α-CH | 3.60-3.80 | m |
| Glutamate β-CH₂ | 1.90-2.20 | m |
| Glutamate γ-CH₂ | 2.20-2.50 | m |
This table is illustrative and based on general chemical shift ranges for similar structural motifs.
X-ray Crystallography of this compound and its Co-crystals
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. An X-ray crystallographic study of this compound would provide:
Bond Lengths and Angles: Exact measurements of all bond lengths and angles within the molecule.
Conformation: The precise solid-state conformation, including the torsion angles that define the orientation of the thiophene ring relative to the glutamic acid moiety.
Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice, revealing hydrogen bonding networks involving the carboxylic acid and amino groups, as well as potential π-stacking interactions from the thiophene rings.
Analysis of co-crystals, where this compound is crystallized with another molecule (a co-former), could reveal different hydrogen bonding patterns and potentially stabilize different conformations of the molecule.
A hypothetical table of crystallographic data is shown below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 18.2 |
| β (°) | 95.5 |
| Z | 4 |
This data is hypothetical and represents typical values for a small organic molecule.
Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Determination
Since this compound is a chiral molecule (due to the stereocenter at the α-carbon of the glutamic acid), chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining its absolute configuration (R or S).
Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. The sign and intensity of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the thiophene chromophore and the carboxyl groups, would be characteristic of a specific enantiomer.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve provides information related to the absolute configuration of the chiral center.
Comparison of experimentally obtained CD/ORD spectra with spectra predicted from quantum chemical calculations for both the R and S enantiomers would allow for an unambiguous assignment of the absolute configuration.
Computational Chemistry and Molecular Modeling of this compound
Computational methods complement experimental techniques by providing a deeper understanding of the molecule's electronic properties, reactivity, and conformational behavior.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be used to:
Optimize Molecular Geometry: Predict the lowest energy structure (geometry) of the molecule in the gas phase.
Calculate Spectroscopic Properties: Predict NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.
Analyze the Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy and distribution of these orbitals would indicate the most likely sites for nucleophilic and electrophilic attack.
Generate an Electrostatic Potential Map: This map would visualize the electron density distribution, highlighting electron-rich (negatively charged) and electron-poor (positively charged) regions of the molecule, which is important for understanding intermolecular interactions.
A table summarizing potential DFT calculation outputs is provided below.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
These values are illustrative and would be obtained from specific DFT calculations.
Conformational Analysis and Energy Landscapes of this compound
The flexibility of this compound arises from the rotation around several single bonds. A detailed conformational analysis would map the potential energy surface of the molecule to identify stable (low-energy) conformations and the energy barriers between them.
This analysis would typically involve:
Systematic Rotational Scans: Systematically rotating key dihedral (torsion) angles, such as the one connecting the methylene bridge to the glutamic acid backbone and the one connecting the methylene to the thiophene ring.
Energy Calculations: Calculating the relative energy of each conformation using molecular mechanics or quantum mechanics methods.
Energy Landscape Visualization: Plotting the energy as a function of the rotated dihedral angles to create a potential energy surface, or energy landscape. The minima on this landscape correspond to the most stable conformations.
This analysis would reveal the most likely shapes the molecule adopts, which is critical for understanding its biological activity and how it interacts with other molecules.
Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful computational microscope to probe the intricate dance of molecules, providing insights into the dynamic behavior and solvent interactions of complex structures such as this compound. While direct MD simulation studies on this specific compound are not extensively available in the current body of scientific literature, a comprehensive understanding of its likely behavior can be constructed by examining computational studies of its core components: glutamic acid and thiophene-containing molecules. This approach allows for a scientifically grounded extrapolation of its conformational dynamics and interactions with a solvent environment.
The dynamic behavior of this compound in an aqueous solution is expected to be governed by the interplay of the hydrophilic glutamic acid backbone and the more hydrophobic thiophene-methyl substituent. MD simulations of glutamic acid and its derivatives have consistently shown the profound influence of the solvent on the conformational landscape of the molecule. mdpi.comnih.govchemrxiv.orgresearchgate.netnih.gov The carboxylic acid groups of the glutamic acid moiety are anticipated to form strong hydrogen bonds with surrounding water molecules, leading to a well-defined solvation shell. The orientation and dynamics of these water molecules are crucial in stabilizing the charge distribution of the ionized carboxylates at physiological pH.
Computational studies on similar amino acids demonstrate that the solvent plays a critical role in mediating intramolecular interactions. acs.org For this compound, the flexibility of the glutamic acid backbone, characterized by several rotatable bonds, will be influenced by the hydration state. The presence of the bulky and relatively nonpolar (thiophen-2-yl)methyl group is expected to introduce significant conformational constraints.
The thiophene ring, while possessing some capacity for weak hydrogen bonding through its sulfur atom, will primarily engage in hydrophobic interactions with the solvent. Studies on amino acid functionalized polythiophenes have revealed that the nature of the amino acid side chain can dictate the conformation of the thiophene backbone. researchgate.netnih.gov In the case of a single thiophene substituent, its orientation relative to the glutamic acid backbone will be a key dynamic feature. It is plausible that in an aqueous environment, the molecule will adopt conformations that minimize the exposure of the hydrophobic thiophene group to water, potentially leading to intramolecular interactions between the thiophene ring and the aliphatic portion of the glutamic acid side chain.
To quantify these interactions, MD simulations typically analyze parameters such as the solvent accessible surface area (SASA) and radial distribution functions (RDFs). The SASA provides a measure of the molecular surface exposed to the solvent, and it would be expected that the thiophene moiety contributes less to the total SASA in polar solvents compared to the glutamic acid portion. RDFs can reveal the probability of finding a solvent molecule at a certain distance from a specific atom or group, offering a detailed picture of the local solvent structure.
The dynamic behavior of this compound can be further elucidated by analyzing the dihedral angles of its rotatable bonds over the course of a simulation. This analysis would reveal the preferred conformations of the molecule and the energy barriers between different conformational states. It is hypothesized that the conformational flexibility of the glutamic acid backbone would be somewhat restricted by the presence of the thiophene substituent.
Interactive Data Table: Predicted Solvent Accessible Surface Area (SASA) for Key Moieties of this compound in a Simulated Aqueous Environment.
| Molecular Moiety | Predicted Average SASA (Ų) | Predicted Standard Deviation (Ų) |
| Glutamic Acid Backbone | 150 | 15 |
| Thiophene Ring | 80 | 10 |
| Methyl Group | 25 | 5 |
Interactive Data Table: Illustrative Radial Distribution Function (g(r)) Peak Distances for Water Oxygen around Key Functional Groups of this compound.
| Functional Group | First Peak Distance (Å) | Second Peak Distance (Å) |
| Carboxylate Oxygen | 2.8 | 4.5 |
| Amino Group Nitrogen | 3.1 | 5.0 |
| Thiophene Sulfur | 3.5 | - |
These tables present hypothetical data based on general principles and findings from related molecules to illustrate the type of quantitative insights that would be gained from a dedicated MD simulation study. The predicted SASA values suggest a greater solvent exposure for the hydrophilic glutamic acid backbone compared to the more hydrophobic thiophene ring. The illustrative RDF peak distances indicate the expected close association of water molecules with the charged groups of the glutamic acid moiety. The absence of a distinct second peak for the thiophene sulfur suggests a less ordered and more transient interaction with water.
Biological Interactions and Mechanistic Studies of 4 Thiophen 2 Yl Methyl Glutamic Acid Pre Clinical Focus
Investigation of Molecular Targets and Binding Affinities
Preclinical evaluations have primarily identified Glutamate (B1630785) Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase) and prostate-specific membrane antigen (PSMA), as a key molecular target for thiophene-based derivatives. Research into compounds structurally related to 4-[(Thiophen-2-yl)methyl]glutamic acid has provided a foundational understanding of how this class of molecules interacts with GCPII.
To date, publicly available research has not detailed specific receptor binding assays for this compound against a broad panel of glutamate receptors or other protein targets. The main body of research has been directed towards its interaction with the enzyme GCPII.
The primary focus of in vitro studies has been the inhibitory effect of thiophene-containing glutamic acid analogs on GCPII. This zinc-dependent metalloprotease is a significant target in both neuroscience and oncology due to its role in hydrolyzing the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate. nih.gov Overactivity of GCPII can lead to excessive glutamate levels, contributing to excitotoxicity implicated in various neurological disorders. nih.gov
Studies on related thiol-based inhibitors have demonstrated potent, single-digit nanomolar IC50 values against GCPII. nih.gov For instance, structure-activity relationship (SAR) studies on a series of 2-(thioalkyl)pentanedioic acids revealed that the inhibitory potency against GCPII is influenced by the length of the methylene (B1212753) unit separating the thiol group from the pentanedioic acid core. nih.gov One of the most potent compounds in this related series, 2-(3-mercaptopropyl)pentanedioic acid, exhibited an IC50 of 90 nM. nih.gov While these findings provide a strong rationale for the inhibitory potential of this compound, specific IC50 or Ki values for this exact compound are not yet detailed in available literature.
Interactive Table: GCPII Inhibition by Related Thiol-Based Compounds
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| 2-(3-mercaptopropyl)pentanedioic acid | 90 | Glutamate Carboxypeptidase II (GCPII) |
| 2-(3-carboxybenzyloxy)-5-(mercaptomethyl)benzoic acid | Single-digit nanomolar range | Glutamate Carboxypeptidase II (GCPII) |
There is currently no publicly available information from biophysical studies such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the direct binding kinetics and thermodynamics of this compound with its putative targets.
Cellular and Subcellular Effects of this compound
The cellular consequences of GCPII inhibition by related compounds suggest potential applications in conditions where GCPII is overexpressed or where its activity contributes to pathology.
Given that GCPII is highly expressed in prostate cancer, in vitro studies often utilize prostate cancer cell lines to evaluate the efficacy of inhibitors. nih.gov While specific data for this compound is not available, related thiophene (B33073) derivatives have been assessed for their cytotoxic and antiproliferative activities in various cancer cell lines, including non-small cell lung cancer and others. researchgate.net For example, a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative was identified as having broad-spectrum antitumor activity. researchgate.net These studies provide a framework for the potential investigation of this compound in similar cell-based assays.
The direct modulation of specific intracellular signaling pathways by this compound has not been reported. However, by inhibiting GCPII, it is hypothesized that this compound could indirectly affect signaling pathways sensitive to glutamate levels. For instance, selective inhibitors of neuronal nitric oxide synthase (nNOS), another area where thiophene-based compounds have been explored, can impact second messenger systems involving nitric oxide (NO). researchgate.net Future studies would be required to determine if GCPII inhibition by this compound leads to downstream effects on intracellular signaling cascades in relevant cell types.
Impact on Gene Expression and Proteomic Profiles
There is currently no published research detailing the impact of This compound on gene expression or proteomic profiles in any biological system. Studies investigating changes in messenger RNA (mRNA) levels, non-coding RNA, or the comprehensive protein expression and post-translational modifications following exposure to this compound have not been reported in the scientific literature. Therefore, no data tables on differentially expressed genes or proteins can be provided.
Pre-clinical in vivo Pharmacodynamics in Animal Models
Comprehensive in vivo pharmacodynamic studies in animal models for This compound are not available in the current body of scientific literature. The specific effects of the compound on physiological and biochemical processes in living organisms have not been documented.
Neuromodulatory Effects in Rodent Models (e.g., behavioral changes related to glutamate systems)
There are no specific preclinical studies on the neuromodulatory effects of This compound in rodent models. Research assessing behavioral changes, such as alterations in locomotion, anxiety, or cognition, specifically linked to the modulation of glutamate systems by this compound, has not been published. Consequently, no data on its potential excitatory or inhibitory effects on the central nervous system is available.
Investigation of Metabolic Pathway Perturbations in Animal Systems
An investigation into the perturbation of metabolic pathways in animal systems following the administration of This compound has not been documented in publicly accessible research. There is no information on how this compound may affect key metabolic routes such as glucose metabolism, lipid metabolism, or amino acid pathways in vivo.
Assessment of in vivo Efficacy in Disease Models (excluding human trials)
There is no available data from preclinical studies assessing the in vivo efficacy of This compound in any animal models of disease. Its potential therapeutic effects have not been evaluated, and therefore, no data tables summarizing efficacy in specific disease contexts can be compiled.
Pharmacokinetics and Metabolism of 4 Thiophen 2 Yl Methyl Glutamic Acid Pre Clinical Focus
In vitro ADME Studies (Absorption, Distribution, Metabolism, Excretion)
In vitro ADME studies are fundamental to predicting a drug's behavior in a living organism. These assays provide early indications of a compound's likelihood of success by assessing its absorption, distribution, metabolism, and excretion properties.
To assess the potential for oral absorption, the permeability of 4-[(Thiophen-2-yl)methyl]glutamic acid would be evaluated using in vitro models such as the Caco-2 cell line. nih.gov Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.gov
The apparent permeability coefficient (Papp) is determined by measuring the rate of transport of the compound across the Caco-2 monolayer. nih.gov A high Papp value suggests good potential for passive diffusion across the intestinal epithelium, a key characteristic for oral bioavailability. These studies are typically conducted in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). acs.org An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 would indicate that the compound is actively transported out of the cells, which could limit its absorption.
Illustrative Data Table for Caco-2 Permeability
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
|---|---|---|---|---|
| This compound | Data not available | Data not available | Data not available | Data not available |
| High Permeability Control | >10 | <20 | <2 | High |
| Low Permeability Control | <1 | <2 | <2 | Low |
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to act at its target site. nih.gov Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. nih.gov
The plasma protein binding of this compound would be determined using techniques like equilibrium dialysis or ultrafiltration. acs.orgnih.gov In these assays, a known concentration of the compound is incubated with plasma from various species (e.g., rat, mouse, human), and the concentration of the unbound drug is measured. nih.gov High plasma protein binding (>99%) can result in a low volume of distribution and may affect the drug's pharmacokinetic profile.
Illustrative Data Table for Plasma Protein Binding
| Species | Plasma Concentration (µM) | % Unbound (fu) |
|---|---|---|
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
The liver is the primary site of drug metabolism, and in vitro studies using liver microsomes provide a reliable indication of a compound's metabolic stability. creative-bioarray.comevotec.com Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. creative-bioarray.com
To assess its metabolic stability, this compound would be incubated with liver microsomes from different species (e.g., rat, mouse, human) in the presence of the cofactor NADPH. evotec.com The rate of disappearance of the parent compound over time is measured to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). xenotech.com Compounds with high intrinsic clearance are likely to be rapidly metabolized in vivo, leading to a short duration of action. Furthermore, these studies can be used for metabolite identification, providing insights into the metabolic pathways of the compound. The thiophene (B33073) moiety, for instance, can be susceptible to oxidation, leading to the formation of reactive metabolites. acs.org
Illustrative Data Table for Hepatic Microsomal Stability
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
Pre-clinical in vivo Pharmacokinetic Profiling in Animal Models (e.g., rodents)
Following promising in vitro data, in vivo pharmacokinetic studies in animal models, typically rodents (mice or rats), are conducted to understand the compound's behavior in a whole organism. nih.gov
To determine the oral bioavailability of this compound, the compound would be administered to rodents via both intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points after administration, and the plasma concentrations of the compound are measured.
The data are then used to calculate key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). The absolute oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration. An oral bioavailability of over 30% is often considered favorable for a drug candidate.
Illustrative Data Table for Rodent Pharmacokinetics
| Parameter | Intravenous (IV) | Oral (PO) |
|---|---|---|
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (ng*h/mL) | Data not available | Data not available |
| Bioavailability (F%) | N/A | Data not available |
Understanding where a drug distributes in the body is crucial for assessing its potential efficacy and toxicity. Tissue distribution studies involve administering this compound to rodents and then measuring its concentration in various tissues (e.g., liver, kidney, brain, muscle) at different time points.
As a glutamic acid analog, it would be of particular interest to assess its distribution to the central nervous system, as glutamic acid itself is an important neurotransmitter. wikipedia.org The presence of the thiophene group may influence the lipophilicity of the molecule and its ability to cross the blood-brain barrier. These studies would reveal if the compound preferentially accumulates in specific organs, which could be related to its mechanism of action or potential for organ-specific toxicity.
Illustrative Data Table for Tissue Distribution in Rodents
| Tissue | Concentration (ng/g) at Tmax | Tissue-to-Plasma Ratio |
|---|---|---|
| Brain | Data not available | Data not available |
| Liver | Data not available | Data not available |
| Kidney | Data not available | Data not available |
| Muscle | Data not available | Data not available |
| Lung | Data not available | Data not available |
Excretion Pathways and Half-Life Determination in Animal Systems
While specific preclinical data on the excretion and half-life of this compound is not available in the public domain, general pharmacokinetic principles for structurally related molecules, such as amino acid analogues and compounds containing a thiophene moiety, can provide a foundational understanding of its likely disposition in animal models.
The primary routes of elimination for small-molecule therapeutic agents are renal and hepatic clearance. Given that this compound is an amino acid derivative, it is anticipated to be recognized by and interact with endogenous amino acid transporters. The polarity imparted by the glutamic acid portion of the molecule suggests that renal excretion could be a significant pathway. Typically, small, water-soluble compounds are filtered by the glomerulus and may undergo active secretion or reabsorption in the renal tubules. The urinary excretion of amino acids and their metabolites is a well-established physiological process. nih.govnih.govresearchgate.net
The thiophene ring introduces a lipophilic characteristic that could influence the metabolic profile and subsequent excretion route. Thiophene-containing compounds are known to undergo metabolism, primarily through oxidation of the sulfur atom (S-oxidation) or epoxidation of the ring, mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govresearchgate.net These metabolic transformations increase the polarity of the parent compound, facilitating its excretion, often in the form of glucuronide or sulfate (B86663) conjugates, via urine or bile. nih.gov Therefore, a combination of renal excretion of the unchanged drug and hepatic metabolism followed by renal and/or fecal excretion of metabolites represents the most probable elimination pathways for this compound. Emerging research also highlights the potential for direct intestinal excretion as a clearance mechanism for some small molecules. acs.org
The biological half-life of a compound is a critical determinant of its dosing frequency and potential for accumulation. For a novel molecule like this compound, its half-life in animal systems would be influenced by the rates of its absorption, distribution, metabolism, and excretion. The presence of the glutamic acid component might lead to rapid distribution and clearance, similar to other amino acid-based compounds. Conversely, the thiophene group could lead to interactions with plasma proteins or tissues, potentially prolonging its residence time in the body. The half-life of exogenous amino acids and their derivatives can vary significantly. nih.govnih.gov Preclinical studies in animal models, such as rats or mice, would be essential to experimentally determine the plasma concentration-time profile and calculate the elimination half-life.
Computational Prediction of ADME Properties for this compound and Analogues
In modern drug discovery, in silico methods are invaluable for the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to prioritize candidates and guide chemical modifications to optimize pharmacokinetic profiles. researchgate.netnumberanalytics.com For this compound and its analogues, a variety of computational models can predict key ADME parameters. nih.gov
Computational ADME prediction relies on quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and other modeling techniques to correlate a molecule's structural features with its pharmacokinetic behavior. researchgate.netbenthamdirect.commdpi.com These predictions are based on large datasets of experimentally determined properties. acs.org
A primary focus of computational ADME prediction for this compound would be to estimate its fundamental physicochemical properties, which are strong determinants of its pharmacokinetic behavior. nih.gov These properties are crucial for predicting oral bioavailability and membrane permeability. researchgate.net
Another critical aspect of computational ADME modeling is the prediction of metabolic fate. researchgate.net The thiophene ring in this compound is a site susceptible to metabolism. nih.gov Computational tools can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) isoenzymes, such as CYP3A4, CYP2D6, and others. nih.govbenthamscience.comfrontiersin.org Predicting the specific atoms in a molecule that are most likely to undergo metabolism, known as sites of metabolism (SOMs), is a key capability of modern computational platforms. cam.ac.ukacs.org For this compound, these tools would likely identify the thiophene ring as a potential SOM.
By generating in silico ADME profiles for a series of analogues of this compound, medicinal chemists can explore structure-activity relationships and structure-property relationships. This allows for the rational design of new molecules with potentially improved pharmacokinetic characteristics, such as enhanced metabolic stability or more favorable solubility, before committing to their synthesis.
Below is a hypothetical interactive data table illustrating the types of ADME parameters that would be computationally predicted for this compound and a set of its analogues. The values presented are for illustrative purposes only and are not based on actual experimental or computational results.
Hypothetical Computational ADME Predictions
| Compound | Structure | Predicted LogP | Predicted Aqueous Solubility (mg/mL) | Predicted Caco-2 Permeability (nm/s) | Predicted CYP2D6 Inhibition | Predicted Human Oral Bioavailability (%) |
|---|---|---|---|---|---|---|
| This compound | Thiophene ring attached to a methyl group which is bonded to the 4-position of a glutamic acid molecule. | 1.8 | 0.5 | Low | Low | Moderate |
| Analogue 1 | Phenyl ring instead of thiophene ring. | 2.1 | 0.3 | Low | Low | Moderate |
| Analogue 2 | Esterification of the carboxylic acid groups of the glutamic acid moiety. | 3.5 | 0.05 | Moderate | Low | High |
| Analogue 3 | Addition of a hydroxyl group to the thiophene ring. | 1.5 | 1.2 | Low | Moderate | Low |
Structure Activity Relationship Sar and Rational Design Based on 4 Thiophen 2 Yl Methyl Glutamic Acid
Systematic Modification of the Glutamic Acid Moiety and its Influence on Biological Activity
The glutamic acid scaffold is a cornerstone for interaction with glutamate (B1630785) receptors, and modifications to this part of the molecule are critical for defining the activity of its analogues. In the context of 4-substituted glutamic acid derivatives, alterations to the core amino acid structure, including its acidic and basic groups, profoundly influence receptor affinity and efficacy.
Research into related glutamic acid-based compounds has shown that the α-amino acid functionality is generally crucial for activity. The carboxyl and amino groups at the C2 position engage in key interactions within the binding pockets of target receptors, such as metabotropic glutamate (mGlu) receptors. Modifications at the C3 position of the glutamate skeleton have been explored to enhance chemical stability and selectivity. For instance, the development of 3-substituted glutamic acid analogues has led to potent and selective inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV). nih.gov
Furthermore, the nature of the distal acidic group is a key determinant of potency and selectivity for mGlu receptors. researchgate.net Studies on analogues where the distal carboxyl group is replaced by other acidic moieties, such as phosphonic or thiophosphonic acids, have demonstrated significant changes in activity. For example, replacing a phosphonic acid with a thiophosphonic acid in an L-AP4 analogue resulted in a twofold increase in potency at group III mGlu receptors. researchgate.net This enhancement is attributed to the stronger second acidity of the thiophosphonate group, which likely facilitates a more robust interaction with basic residues in the receptor's binding site. researchgate.net These findings suggest that modifying the γ-carboxyl group of 4-[(Thiophen-2-yl)methyl]glutamic acid could be a viable strategy to modulate its biological activity.
Exploration of Substituent Effects on the Thiophene (B33073) Ring for Modulating Potency and Selectivity
The thiophene ring serves as a versatile scaffold in medicinal chemistry, offering multiple sites for modification to fine-tune a compound's pharmacological properties. nih.gov The exploration of substituents on this ring is a primary strategy for optimizing the potency and selectivity of this compound analogues. The electronic and steric properties of these substituents can dictate the molecule's interaction with the target protein.
In a related series of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes, which act as allosteric enhancers at the A₁ adenosine (B11128) receptor, the nature and position of substituents on an aromatic ring proved to be fundamental to activity. nih.gov For example, placing electron-withdrawing groups, such as 3,4-difluoro or 3-chloro-4-fluoro, on a phenyl ring attached to the core structure resulted in the most active compounds. nih.gov This highlights the importance of the electronic landscape of the aromatic moiety.
More directly, rational drug design efforts targeting other receptors have utilized substitutions on a thiophene ring to enhance potency. nih.gov In the design of novel TRPV1 agonists based on a 4-(thiophen-2-yl)butanamide scaffold, molecular modeling guided the introduction of a lipophilic iodine atom or a flat pyridine/benzene (B151609) ring at position 5 of the thiophene nucleus. nih.gov These modifications were predicted to improve ligand-binding properties, a hypothesis confirmed by biological evaluation where the synthesized compounds showed high efficacy and potency. nih.gov The molecular modeling highlighted crucial hydrophobic interactions between the substituted thiophene nucleus and amino acid residues like Leu547 and Phe543 in the receptor binding site. nih.gov
A study on thiophene-2-amidines as urokinase inhibitors demonstrated that substituents at the 5-position of the thiophene ring were critical for binding in the S1 pocket of the enzyme. researchgate.net The data, summarized in the table below, shows how different substituents at this position affect inhibitory activity.
| Compound | R Group (at Thiophene 5-position) | Urokinase Ki (µM) |
|---|---|---|
| 3 | -SMe | 0.15 |
| 6 | -H | 14 |
| 7 | -Me | 2.8 |
| 8 | -Et | 0.96 |
| 10 | -OMe | 0.75 |
This systematic exploration indicates that both the electronic character and the size of substituents on the thiophene ring are pivotal for modulating biological activity.
Stereochemical Influences on the Biological Profile of this compound Analogues
Stereochemistry is a critical factor that dictates the biological profile of chiral molecules, including 4-substituted glutamic acid analogues. The specific three-dimensional arrangement of atoms determines how a ligand fits into the binding site of a receptor, influencing its affinity and functional activity. For analogues of this compound, which has two stereocenters (at C2 and C4 of the glutamic acid backbone), the configuration at each center is expected to have a significant impact.
Studies on structurally related 4-methylglutamic acid stereoisomers have provided clear evidence of this principle. The examination of (2S,4R)-4-methylglutamic acid and (2S,4S)-4-methylglutamic acid revealed distinct pharmacological profiles. nih.gov The (2S,4R) isomer was found to be selective for kainic acid receptors, whereas the (2S,4S) isomer showed selectivity for metabotropic glutamate receptors (subtypes mGlu1α and mGlu2). nih.gov This demonstrates that altering the stereochemistry at the C4 position can dramatically shift receptor selectivity.
The configuration at the C2 position is also fundamentally important. For ligands targeting glutamate receptors, the (S)-configuration at the α-carbon is typically required for agonist activity, mimicking the natural neurotransmitter L-glutamic acid. The corresponding (R)-enantiomer is often significantly less active or inactive. This principle holds for related compounds like 4-methyleneglutamic acid, where the (S)-enantiomer displayed high, albeit non-selective, affinity for multiple glutamate receptor subtypes, while the (R)-enantiomer was less active. nih.gov Therefore, for analogues of this compound, it is anticipated that the (2S,4R) and (2S,4S) isomers would exhibit different and potentially more selective biological activities compared to their racemic or other diastereomeric forms.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. This approach is invaluable for understanding the physicochemical properties that drive activity and for predicting the potency of newly designed molecules before their synthesis.
For a series of this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors for each analogue. These descriptors can quantify various properties, including:
Electronic properties: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which are crucial for electrostatic and orbital interactions.
Steric properties: (e.g., molecular volume, surface area, specific shape indices) which describe the size and shape of the molecule, critical for fitting into a binding pocket.
Hydrophobicity: (e.g., LogP) which governs the molecule's partitioning behavior and hydrophobic interactions with the receptor.
Topological indices: which describe molecular connectivity and branching.
Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model. nih.gov For example, a QSAR study on novel anticancer agents targeting the c-Met receptor successfully developed models with high correlation coefficients (R² > 0.90), demonstrating a strong predictive capacity. nih.gov These models are then rigorously validated using techniques like leave-one-out cross-validation, external validation with a test set, and Y-randomization to ensure their robustness and predictive power. nih.gov
The insights gained from a QSAR model for this compound derivatives would help identify the key structural features required for optimal activity, thereby guiding the rational design of more potent and selective analogues.
Design and Synthesis of Targeted Analogues with Enhanced Specificity or Potency
The rational design and synthesis of targeted analogues represent the culmination of SAR and QSAR insights. The goal is to create novel molecules with improved properties, such as enhanced potency at a specific receptor subtype or greater selectivity over other receptors.
The design process often begins with an in silico approach, using molecular docking and dynamics simulations to predict how a newly designed analogue will interact with its target protein. nih.gov For instance, the design of novel thiophene-based TRPV1 agonists was guided by docking experiments that suggested specific substitutions on the thiophene ring would lead to improved binding. nih.gov This computational guidance focuses synthetic efforts on compounds with the highest probability of success.
The synthesis of 4-substituted glutamic acid analogues can be complex. One established method for creating the core structure involves the derivatization of pyroglutamic acid to introduce the desired substituent at the 4-position, followed by the decyclization of the pyroglutamate (B8496135) ring to yield the final linear glutamic acid derivative. google.com For modifications to the thiophene ring, strategies often involve organometallic chemistry. For example, the synthesis of 5-substituted thiophenes can be achieved through selective lithiation followed by quenching with an appropriate electrophile, such as iodomethane (B122720) to add a methyl group. researchgate.net
By combining the knowledge of key stereochemical requirements, the effects of substituents on the thiophene ring, and modifications to the glutamic acid backbone, medicinal chemists can design new analogues of this compound. A rationally designed compound might feature an optimized substituent at the 5-position of the thiophene ring for enhanced hydrophobic interaction, maintain the crucial (2S) stereochemistry, and possess a specific (4R or 4S) configuration to achieve selectivity for a particular mGlu receptor subtype. nih.govnih.gov
Potential Therapeutic Applications and Mechanistic Hypotheses for 4 Thiophen 2 Yl Methyl Glutamic Acid Pre Clinical, Conceptual
Hypothetical Role in Neurological Disorders Based on Glutamatergic Modulation (Pre-clinical Evidence)
The structural similarity of 4-[(Thiophen-2-yl)methyl]glutamic acid to glutamic acid suggests a potential interaction with the glutamatergic system, which is pivotal in synaptic plasticity, learning, and memory. Dysfunction of this system is implicated in a range of neurological and psychiatric disorders. While direct pre-clinical evidence for this specific compound is not available, the exploration of other glutamic acid analogs provides a foundation for hypothesizing its role.
The introduction of a (thiophen-2-yl)methyl group at the 4-position of the glutamic acid backbone could modulate its affinity and selectivity for various glutamate (B1630785) receptors (e.g., NMDA, AMPA, kainate) and transporters. This substitution may alter the molecule's conformational flexibility and electronic properties, potentially leading to a unique pharmacological profile. For instance, some thiophenyl derivatives have been investigated as central nervous system (CNS) drug candidates, with considerations for their ability to penetrate the blood-brain barrier. scispace.com The development of lamotrigine-related compounds, which include thiophenyl derivatives, highlights the interest in this chemical space for neurological conditions. scispace.com
It is conceivable that this compound could act as a selective agonist, antagonist, or modulator at a specific glutamate receptor subtype. Such selectivity would be highly desirable in treating conditions like epilepsy, schizophrenia, or chronic pain, where a precise modulation of glutamatergic signaling is sought to restore neuronal balance without causing widespread side effects.
Table 1: Hypothetical Pharmacological Profiles of this compound at Glutamate Receptors
| Receptor Subtype | Hypothetical Activity | Potential Therapeutic Indication (Conceptual) |
| NMDA | Antagonist/Modulator | Epilepsy, Neuropathic Pain, Ischemic Stroke |
| AMPA | Modulator | Cognitive Enhancement, Depression |
| Kainate | Selective Antagonist | Epilepsy, Neuroprotection |
| mGluR | Agonist/Antagonist | Anxiety, Schizophrenia |
This table is illustrative and based on the potential for glutamic acid analogs to exhibit diverse pharmacological activities. The specific activities of this compound are yet to be determined.
Exploration of this compound in Antimicrobial or Anti-inflammatory Contexts (Pre-clinical Evidence)
The thiophene (B33073) ring is a well-established pharmacophore in medicinal chemistry, contributing to the biological activity of numerous approved drugs. Thiophene derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial and anti-inflammatory properties. nih.govresearchgate.nettandfonline.com This provides a strong rationale for investigating the potential of this compound in these therapeutic areas.
Several studies have highlighted the antimicrobial and anti-inflammatory potential of compounds containing a thiophene moiety. For example, derivatives of lawsone containing a thiophenyl group have been reported to possess antibacterial and antifungal properties. nih.govtandfonline.com Similarly, certain carbohydrazide (B1668358) derivatives incorporating a thiophene ring have been evaluated for their antibacterial, antifungal, and anti-inflammatory activities. researchgate.net The anti-inflammatory effects of some thiophene-containing compounds are thought to be mediated through the modulation of inflammatory pathways.
The glutamic acid component of the molecule could also contribute to these hypothetical activities. For instance, it might enhance cellular uptake or interact with bacterial metabolic pathways. The combination of the thiophene pharmacophore with an amino acid backbone could lead to a novel mechanism of action, potentially overcoming existing drug resistance mechanisms.
Table 2: Conceptual Antimicrobial and Anti-inflammatory Activities of Thiophene-Containing Compounds
| Compound Class | Observed Pre-clinical Activity | Potential Mechanism of Action (Hypothesized) |
| Lawsone thiophenyl derivatives | Antibacterial, Antifungal nih.govtandfonline.com | Disruption of microbial cell membranes, Enzyme inhibition |
| Thiophenyl carbohydrazides | Antibacterial, Antifungal, Anti-inflammatory researchgate.net | Inhibition of microbial growth, Modulation of cytokine production |
This table presents data from related thiophene derivatives to illustrate the potential for this compound to exhibit similar activities.
Innovative Applications as Biochemical Probes or Research Tools
Beyond its therapeutic potential, this compound could serve as a valuable research tool for elucidating complex biological processes. The unique structure of this compound makes it a candidate for development as a biochemical probe to study the glutamatergic system and other cellular targets.
Amino acid analogs are frequently used to probe enzyme active sites, receptor binding pockets, and transporter functions. The thiophene ring can be a useful spectroscopic handle or a site for further chemical modification, such as the attachment of fluorescent tags or affinity labels. By incorporating a radiolabel, this compound could be used in positron emission tomography (PET) imaging to visualize and quantify glutamate receptor distribution and dynamics in the brain.
Furthermore, the synthesis of such novel amino acid analogs can contribute to our understanding of structure-activity relationships. By systematically modifying the thiophene and glutamic acid components, a library of related compounds could be generated to map the chemical space of a particular biological target. Thiophenyl derivatives of nicotinamide, for instance, have been used to study the NAD salvage pathway and inhibit specific enzymes. acs.org This demonstrates the utility of such analogs in dissecting metabolic pathways.
Analytical Method Development for 4 Thiophen 2 Yl Methyl Glutamic Acid
Chromatographic Techniques for Separation and Quantification (e.g., HPLC-MS, GC-MS)
Chromatographic methods are paramount for the separation of 4-[(Thiophen-2-yl)methyl]glutamic acid from starting materials, impurities, and metabolites, as well as for its precise quantification. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the technique of choice for non-volatile and thermally labile molecules like this amino acid derivative.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
An HPLC-MS method for this compound would typically involve reversed-phase chromatography. The presence of both a polar amino acid group and a more non-polar thiophene (B33073) ring suggests that a C18 or a phenyl-hexyl column could provide adequate retention and separation from polar and non-polar impurities. The mobile phase would likely consist of an aqueous component with a pH buffer to control the ionization state of the carboxylic acid and amino groups, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution would be optimal to ensure the separation of compounds with a range of polarities.
For detection, a mass spectrometer, particularly a tandem mass spectrometer (MS/MS), offers high selectivity and sensitivity. Electrospray ionization (ESI) in either positive or negative mode would be suitable. In positive ion mode, the protonated molecule [M+H]⁺ would be monitored, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be the target. MS/MS would provide structural confirmation and allow for quantification using Multiple Reaction Monitoring (MRM), enhancing specificity, especially in complex matrices. The fragmentation of the parent ion would likely involve the loss of water, carbon dioxide, or cleavage at the bond between the thiophene methyl group and the glutamic acid backbone.
A similar approach has been successfully used for the analysis of other thiophene derivatives in biological samples. For instance, a rapid and sensitive HPLC assay was developed for 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine, utilizing a reversed-phase column and UV detection nih.gov. Another study detailed the identification of a glutathionyl-pentanone derivative in juice using HPLC-MS/MS, demonstrating the power of this technique for complex mixture analysis nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is generally less suitable for non-volatile and thermally unstable compounds like amino acids. To make this compound amenable to GC analysis, derivatization would be necessary to increase its volatility and thermal stability. Common derivatization strategies for amino acids include esterification of the carboxyl groups followed by acylation of the amino groups. While feasible, this adds complexity and potential for incomplete reactions or side products, making HPLC-MS the more direct and preferred method.
Table 1: Hypothetical HPLC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | ESI Positive and Negative |
| MRM Transition (Positive) | [M+H]⁺ > fragment ions |
| MRM Transition (Negative) | [M-H]⁻ > fragment ions |
Spectroscopic Methods for Detection and Purity Assessment in Research Samples (e.g., advanced NMR, UV-Vis, Fluorescence)
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of newly synthesized batches of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Advanced NMR techniques, including 1H, 13C, COSY, HSQC, and HMBC, are crucial for the unambiguous structural confirmation of the compound.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the thiophene ring protons, the methylene (B1212753) protons connecting the thiophene to the glutamic acid moiety, and the protons of the glutamic acid backbone. The chemical shifts and coupling constants would provide detailed information about the connectivity and stereochemistry of the molecule. Studies on various thiophene-based compounds have established typical chemical shift ranges for thiophene protons chemicalbook.comresearchgate.net.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule, including the thiophene ring carbons, the methylene carbon, and the carbons of the glutamic acid portion. The complete assignment of ¹H and ¹³C NMR signals is essential for the characterization of thiophene-substituted compounds nih.gov.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range proton-carbon correlations, which is invaluable for confirming the connection between the thiophene methyl group and the glutamic acid backbone.
UV-Vis Spectroscopy:
UV-Vis spectroscopy can be used for a quick purity check and for quantification, particularly for in-process monitoring. The thiophene ring is the primary chromophore in the molecule. Thiophene itself exhibits a UV absorption maximum around 231 nm. The substitution on the thiophene ring and the presence of the glutamic acid moiety would be expected to cause a bathochromic (red) shift. A simple and valid UV spectrophotometric method has been developed for the determination of poly(γ-glutamic acid) with a maximum absorption wavelength at 216 nm nih.gov. A UV-Vis method for glutamate (B1630785) in cerebrospinal fluid has also been developed with a maximum absorption at 265 nm after derivatization nih.gov. For this compound, a scan from 200 to 400 nm would likely reveal a characteristic absorption maximum that can be used to establish a calibration curve for concentration determination.
Fluorescence Spectroscopy:
While thiophene itself is not strongly fluorescent, some thiophene derivatives exhibit fluorescence. It would be necessary to experimentally determine the fluorescence properties of this compound. If the compound is fluorescent, a fluorescence-based assay could offer higher sensitivity and selectivity for quantification compared to UV-Vis absorption.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals for thiophene protons (~6.8-7.4 ppm), methylene protons, and glutamic acid protons. |
| ¹³C NMR | Resonances for thiophene carbons, methylene carbon, and glutamic acid carbons (including two carboxyl carbons). |
| UV-Vis | Absorption maximum expected in the range of 230-270 nm due to the thiophene chromophore. |
| Fluorescence | Potential for intrinsic fluorescence; excitation and emission maxima to be determined experimentally. |
Bioanalytical Method Validation for Quantification in Biological Matrices (e.g., animal plasma, tissue homogenates)
For preclinical pharmacokinetic and pharmacodynamic studies, a validated bioanalytical method is required to accurately measure the concentration of this compound in biological fluids and tissues. The development and validation of such a method should follow regulatory guidelines.
Method Validation Parameters:
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. The validation process would need to demonstrate the following:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components and other potential interferences. This is typically assessed by analyzing blank matrix samples from multiple sources.
Accuracy and Precision: The accuracy of the method is the closeness of the determined value to the nominal concentration, while precision is the degree of scatter between a series of measurements. These are evaluated at multiple concentration levels (typically low, medium, and high quality controls) within a single run (intra-day) and across different days (inter-day).
Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A linear or weighted linear regression is typically used. The range of the calibration curve should encompass the expected concentrations in the study samples.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. This is a critical parameter in LC-MS/MS and is assessed by comparing the response of the analyte in a post-extracted spiked sample to the response in a neat solution.
Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.
The development and validation of an LC-MS/MS method for other compounds in plasma has been extensively documented and provides a clear framework for this compound nih.govnih.gov.
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |
| LLOQ | Signal-to-noise ratio ≥ 5, with acceptable accuracy and precision |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | CV ≤15% |
| Stability | Analyte concentration within ±15% of the initial concentration |
Future Directions and Emerging Research Avenues for 4 Thiophen 2 Yl Methyl Glutamic Acid
The exploration of novel glutamatergic compounds is a pivotal area in neuroscience and medicinal chemistry. 4-[(Thiophen-2-yl)methyl]glutamic acid, as a structural analog of glutamate (B1630785), presents a unique scaffold for the development of new chemical tools and therapeutic agents. The following sections outline promising future research directions that could unlock the full potential of this compound.
Q & A
Basic: What are the recommended synthetic routes and characterization methods for 4-[(Thiophen-2-yl)methyl]glutamic acid?
Methodological Answer:
The synthesis of this compound typically involves alkylation of glutamic acid derivatives with thiophene-containing electrophiles. Key steps include protecting the amino and carboxyl groups to avoid side reactions. For characterization, use:
- NMR Spectroscopy : Assign peaks for thiophene protons (δ 6.8–7.5 ppm) and glutamic acid backbone (δ 2.1–4.3 ppm).
- IR Spectroscopy : Confirm C=O (1700–1750 cm⁻¹) and NH₂/NH (3100–3500 cm⁻¹) stretches.
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- Microanalysis : Ensure C, H, N, S percentages align with theoretical values.
Always compare data with structurally similar compounds like 4-cyclohexylmethyl-glutamic acid derivatives .
Advanced: How can researchers optimize stereochemical control during synthesis?
Methodological Answer:
To achieve enantiomeric purity:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to direct asymmetric alkylation.
- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer.
- Chiral Chromatography : Utilize HPLC with cellulose-based columns (e.g., Chiralpak®) for post-synthesis separation.
Reference stereochemical assignments in 4-substituted glutamic acid analogs (e.g., 4-cyclohexylmethyl derivatives) for comparative analysis .
Basic: What analytical techniques are most reliable for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC-UV/FLD : Use C18 columns with mobile phases like 0.1% TFA in acetonitrile/water. Detect via UV (210–220 nm) or fluorescence (if derivatized with o-phthalaldehyde).
- LC-MS/MS : Employ MRM transitions for enhanced specificity (e.g., m/z 260 → 143 for fragmentation).
Validate methods using spiked biological samples and compare with protocols for structurally related acids like 2-hydroxy-D-glutamic acid .
Advanced: How can discrepancies in NMR or mass spectral data be resolved?
Methodological Answer:
- Data Cross-Validation : Compare with NIST Chemistry WebBook entries for analogous compounds (e.g., 4-methylphenyl derivatives) .
- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments.
- Collaborative Analysis : Share raw data with platforms like NMRShiftDB for crowd-sourced validation.
Address inconsistencies by revisiting synthetic steps (e.g., incomplete deprotection) .
Basic: What are the critical storage conditions to prevent degradation?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials.
- Solubility : Lyophilize for long-term stability; reconstitute in DMSO or pH-buffered aqueous solutions.
- Contamination Mitigation : Pre-filter solutions for cell culture use to remove endotoxins .
Advanced: What in silico strategies predict the compound’s interaction with glutamate receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with AMPA receptor crystal structures (PDB: 3KG2) to model binding.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- QSAR Models : Corrogate substituent effects using thiophene-modified analogs .
Basic: How to design dose-response experiments for neuropharmacological studies?
Methodological Answer:
- In Vitro : Test 1 nM–100 µM concentrations on primary neuronal cultures, measuring Ca²⁺ influx (Fluo-4 dye) or electrophysiological responses.
- In Vivo : Administer intraventricularly in rodent models, monitoring behavioral outcomes (e.g., open-field tests).
Reference protocols for glutamic acid derivatives in synaptic transmission studies .
Advanced: How to address solubility challenges in aqueous assays?
Methodological Answer:
- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance solubility without disrupting biological activity.
- pH Adjustment : Prepare stock solutions in 0.1 M NaOH (pH 10–12) and dilute to working concentrations.
- Surfactants : Incorporate 0.01% Tween-80 for cell-based assays .
Basic: What strategies identify metabolic byproducts in pharmacokinetic studies?
Methodological Answer:
- High-Resolution MS : Use Q-TOF instruments to detect metabolites via neutral loss scans (e.g., –CO₂ for decarboxylation).
- Radiolabeling : Synthesize ¹⁴C-labeled compound for tracing in urine/plasma.
- Enzymatic Incubations : Incubate with liver microsomes and NADPH to simulate Phase I metabolism .
Advanced: How to ensure ethical compliance in preclinical research?
Methodological Answer:
- Institutional Review : Submit protocols to IACUC for animal studies, emphasizing humane endpoints.
- Safety Data Sheets : Follow guidelines from Cayman Chemical for hazardous material handling (e.g., PPE, waste disposal) .
- Data Transparency : Archive raw data in repositories like Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
